molecular formula C18H19NO4 B6533142 [(3-methylphenyl)carbamoyl]methyl 2-(2-methoxyphenyl)acetate CAS No. 1351781-35-5

[(3-methylphenyl)carbamoyl]methyl 2-(2-methoxyphenyl)acetate

Cat. No.: B6533142
CAS No.: 1351781-35-5
M. Wt: 313.3 g/mol
InChI Key: QSBOJZPCLIMXOP-UHFFFAOYSA-N
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Description

[(3-Methylphenyl)carbamoyl]methyl 2-(2-methoxyphenyl)acetate is a synthetic ester-carbamate hybrid compound featuring two distinct aromatic moieties: a 3-methylphenyl group linked via a carbamoyl-methyl bridge and a 2-methoxyphenylacetate ester (Figure 1). The ester component, 2-(2-methoxyphenyl)acetic acid, is structurally related to intermediates used in pharmaceutical synthesis, such as methyl 2-(2-methoxyphenyl)acetate, which is synthesized via diazomethane-mediated methylation of 2-hydroxyphenyl acetic acid .

Properties

IUPAC Name

[2-(3-methylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-13-6-5-8-15(10-13)19-17(20)12-23-18(21)11-14-7-3-4-9-16(14)22-2/h3-10H,11-12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSBOJZPCLIMXOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)COC(=O)CC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-methylphenyl)carbamoyl]methyl 2-(2-methoxyphenyl)acetate typically involves the reaction of 3-methylphenyl isocyanate with 2-(2-methoxyphenyl)acetic acid. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reactants and optimized reaction conditions ensures high yield and purity of the final product. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

[(3-methylphenyl)carbamoyl]methyl 2-(2-methoxyphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester or carbamoyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted esters or carbamates.

Scientific Research Applications

[(3-methylphenyl)carbamoyl]methyl 2-(2-methoxyphenyl)acetate is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(3-methylphenyl)carbamoyl]methyl 2-(2-methoxyphenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally related esters, carbamates, and antimicrobial agents described in the literature. Key analogs and their properties are summarized below:

Table 1: Structural and Physicochemical Comparison with Analogs

Compound Name / ID Key Structural Features Yield (%) Melting Point (°C) Biological Activity (if reported) Reference
Target Compound 3-Methylphenyl carbamoyl + 2-methoxyphenyl acetate N/A N/A Not reported in evidence -
4-{[2-(3-Chlorobenzoyl)hydrazinylidene]methyl}-2-methoxyphenyl thiazolidinone (16) Chlorophenyl hydrazine + thiazolidinone 92 220–222 Antimicrobial (in vitro)
[(2-Methoxyphenyl)methyl]carbamoyl methyl 2-(4-bromophenyl)acetate 2-Methoxyphenyl carbamoyl + 4-bromophenyl acetate N/A N/A Not reported; structural analog
Methyl 2-(2-hydroxy-3-methoxyphenyl)acetate Hydroxy-methoxyphenyl acetate N/A N/A Intermediate in drug synthesis
3-[(4-Methylphenyl)carbamothioyl]phenyl thiazolidinone (23) 4-Methylphenyl carbamothioyl + thiazolidinone 80 194–196 Antimicrobial (in vitro)
[(4-Chlorophenyl)carbamoyl]methyl sulfanyl acetate 4-Chlorophenyl carbamoyl + sulfanyl acetate N/A N/A Not reported; structural complexity

Key Observations:

Structural Modifications and Bioactivity: The presence of a thiazolidinone ring in compounds 16 and 23 () correlates with enhanced antimicrobial activity, likely due to improved binding to bacterial targets . In contrast, the target compound lacks this moiety, which may limit its efficacy unless compensatory functional groups (e.g., carbamoyl) provide similar interactions. Halogen substituents (e.g., Cl in compound 16, Br in ) increase molecular polarity and may enhance antibacterial potency via electron-withdrawing effects.

Synthetic Accessibility: High-yield syntheses (e.g., 92% for compound 16 ) often employ hydrazine intermediates and thiazolidinone cyclization.

Physicochemical Properties: Melting points for carbamate-thiazolidinone hybrids (e.g., 220–282°C ) suggest high crystallinity, whereas ester-carbamates like the target compound may exhibit lower melting points due to reduced hydrogen-bonding capacity. The 2-methoxyphenyl group in the target compound and methyl 2-(2-hydroxy-3-methoxyphenyl)acetate may confer similar solubility profiles in polar solvents, though the carbamoyl group could introduce additional lipophilicity.

Stability and Reactivity: Thiazolidinone derivatives (e.g., compound 16 ) are prone to hydrolysis under acidic conditions, whereas carbamates generally exhibit greater stability. The target compound’s stability in biological systems remains speculative without experimental data.

Limitations and Contradictions:

  • and emphasize thiazolidinone-based antimicrobials, but the target compound’s lack of this ring limits direct comparison. Its bioactivity, if any, may hinge on alternative mechanisms.

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